tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a chiral, substituted piperidine derivative. Piperidine derivatives, particularly those with fluorine substituents, are widely employed in medicinal chemistry as building blocks for pharmaceuticals and biologically active compounds. [, ] This compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents, particularly enzyme inhibitors. [, , ]
Tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a fluorinated piperidine derivative notable for its application as an intermediate in pharmaceutical synthesis. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on the piperidine ring, which contribute to its unique chemical properties and potential therapeutic uses. The compound is primarily utilized in the development of drugs that target the central nervous system and other specialized therapeutic areas .
The compound is synthesized from various precursors, with N-(tert-butoxycarbonyl)-4-piperidone being one of the key starting materials. It is commercially available through several chemical suppliers, including Sigma-Aldrich and Alfa Chemistry, which provide detailed specifications and safety data for handling and usage .
The synthesis of tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves several steps:
Technical details may vary based on specific laboratory protocols and desired yields, but these general steps outline the synthetic pathway commonly employed in generating this compound .
The molecular structure of tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate features a piperidine ring with a tert-butyl ester group at the carboxylic acid position and a hydroxyl group at the 4-position. The stereochemistry at positions 3 and 4 is critical for its biological activity.
These structural characteristics are essential for understanding its reactivity and interactions in biological systems .
Tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate can participate in various chemical reactions typical of piperidine derivatives:
These reactions are pivotal for modifying the compound for specific pharmaceutical applications .
The mechanism of action for tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate primarily involves its interaction with biological targets in the central nervous system. The presence of the hydroxyl group enhances hydrogen bonding interactions with receptor sites, while the fluorine atom may influence lipophilicity and binding affinity.
Data from pharmacological studies indicate that compounds with similar structures exhibit activity as modulators of neurotransmitter systems, potentially affecting pathways related to anxiety, depression, and other neurological conditions .
These properties are crucial for determining appropriate handling procedures and storage conditions for laboratory use .
Tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate serves as an important intermediate in pharmaceutical chemistry. Its applications include:
The compound's unique structural features make it a valuable building block for advancing drug discovery efforts across multiple therapeutic areas .
Piperidine derivatives constitute a privileged structural motif in pharmaceutical development due to their prevalence in bioactive molecules and natural products. These nitrogen-containing heterocycles serve as fundamental building blocks for drug design, offering conformational flexibility and synthetic versatility. The specific compound tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1174020-40-6) exemplifies this strategic importance as a chiral intermediate with significant potential in medicinal chemistry [2] [6]. With a molecular formula of C₁₀H₁₈FNO₃ and molecular weight of 219.25 g/mol, this Boc-protected piperidine derivative combines three critical structural features: a piperidine scaffold, strategic fluorination, and stereospecific hydroxylation [3] [8]. The Boc-protecting group (tert-butoxycarbonyl) enhances the compound's stability and crystalline properties while enabling selective deprotection during synthetic sequences, making it particularly valuable for multi-step pharmaceutical synthesis [2] [6]. Commercial availability from multiple specialty suppliers at varying price points (e.g., $175/250mg to $662/g) reflects its established importance in drug discovery pipelines [6].
Piperidine rings provide essential three-dimensional frameworks that influence target binding through several mechanisms:
Conformational Control: The chair conformation of substituted piperidines positions functional groups in specific spatial orientations critical for receptor interactions. The (3S,4R) configuration of our subject compound ensures precise equatorial or axial positioning of its fluoro and hydroxy substituents [3] [6].
Hydrogen Bonding Capacity: The nitrogen atom (protected as a carbamate) and hydroxyl group create hydrogen bond donor/acceptor sites that enhance target binding affinity. Molecular descriptors for this compound include TPSA (49.77 Ų) and LogP (1.33), indicating favorable membrane permeability and solubility for CNS-targeted therapeutics [7] [8].
Bioisosteric Replacement: Piperidines serve as effective bioisosteres for morpholine, piperazine, and pyrrolidine rings in drug optimization. The stereospecific fluorination in this derivative provides electronic modulation distinct from non-fluorinated analogs [6].
Table 1: Approved Pharmaceuticals Containing Functionalized Piperidine Scaffolds
Drug Name | Therapeutic Category | Key Piperidine Substitution | Structural Role |
---|---|---|---|
Risperidone | Antipsychotic | 4-Hydroxy-substituted | Dopamine D₂ receptor antagonism |
Haloperidol | Antipsychotic | 4-Fluoro-4-hydroxy | σ Receptor modulation |
Sitagliptin | Antidiabetic | 3-Amino-substituted | DPP-4 inhibition |
(-)-Paroxetine | Antidepressant | 4-Fluoro-3-hydroxy | Serotonin reuptake inhibition |
The strategic incorporation of fluorine atoms into piperidine scaffolds significantly alters molecular properties critical to drug efficacy:
Metabolic Stability Enhancement: The C-F bond at the 3-position provides resistance to oxidative metabolism, extending biological half-life. Fluorine substitution mitigates cytochrome P450-mediated degradation at adjacent carbon centers [6].
Electrostatic Modulation: Fluorine's high electronegativity (χ = 3.98) creates a dipole moment that influences the basicity of the piperidine nitrogen. This compound exhibits a predicted pKa of 13.65±0.40 for the conjugate acid of the deprotected amine, affecting ionization state and membrane permeability [6].
Stereoelectronic Effects: The gauche effect between the 3-fluoro and 4-hydroxy substituents stabilizes specific conformations through hyperconjugation. X-ray crystallography of related compounds shows C-F···H-N hydrogen bonding contributes to crystal packing stability [3].
Binding Affinity Optimization: Fluorine participates in orthogonal dipolar interactions with protein targets. The C-F bond acts as a hydrogen bond acceptor with backbone amide NH groups or sidechain hydroxyls, enhancing target engagement specificity [6].
The (3S,4R) absolute configuration of this piperidine derivative exemplifies the critical importance of stereochemistry in pharmacological activity:
Stereospecific Target Recognition: Enzymatic binding pockets exhibit distinct enantioselectivity. The (3S,4R) diastereomer frequently demonstrates superior binding to CNS targets compared to (3R,4S) or meso forms due to complementary chiral recognition elements [2] [6].
Hydrogen Bonding Geometry: The equatorial orientation of the 4-hydroxy group in the preferred chair conformation optimizes hydrogen bond donation to biological targets. Molecular modeling indicates this configuration positions the OH group for bidentate interactions with aspartate residues [3].
Synthetic Accessibility: Commercial synthesis of enantiopure material (>98% ee) employs resolution techniques or asymmetric hydrogenation. The Boc-protected derivative crystallizes effectively, enabling purification to ≥97% purity for pharmaceutical applications [5] [7].
Table 2: Stereoisomeric Variants of 3-Fluoro-4-hydroxypiperidine-1-carboxylate Derivatives
Stereochemistry | CAS Number | Molecular Formula | Distinctive Properties |
---|---|---|---|
(3S,4R) | 1174020-40-6 | C₁₀H₁₈FNO₃ | Predominant bioactive conformation |
(3S,4S) | 1174020-44-0 | C₁₀H₁₈FNO₃ | Altered hydrogen bonding vector |
(3R,4R) | 955029-44-4 | C₁₀H₁₈FNO₃ | Mirror-image pharmacokinetics |
(3R,4S) | 1174020-42-8 | C₁₀H₁₈FNO₃ | Differential metabolic profile |
Racemic mixture | 373604-28-5 | C₁₀H₁₈FNO₃ | Lower biological activity |
The synthesis of tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate typically proceeds from N-Boc-4-piperidone through stereoselective reduction and fluorination sequences. Storage requirements (2-8°C, sealed in dry conditions) maintain the compound's stability by preventing Boc-deprotection or oxidation of the alcohol functionality [3] [6]. As pharmaceutical development increasingly targets complex receptors with stringent stereochemical requirements, this building block provides a versatile template for generating targeted libraries of bioactive molecules, particularly in neurological and metabolic disorders where piperidine derivatives have established therapeutic value [6] [8].
Table 3: Physicochemical Properties of tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Property | Value/Specification | Method/Reference |
---|---|---|
Molecular Weight | 219.25 g/mol | Calculated |
Molecular Formula | C₁₀H₁₈FNO₃ | Elemental analysis |
Boiling Point | 300.8±42.0 °C | Predicted |
Density | 1.15±0.1 g/cm³ | Predicted |
pKa | 13.65±0.40 | Predicted |
Purity | ≥97% | HPLC |
Storage | Sealed, dry, 2-8°C | Stability studies |
SMILES | O=C(N1CC@HC@HCC1)OC(C)(C)C | Canonical representation |
InChI Key | XRNLYXKYODGLMI-JGVFFNPUSA-N | Standardized |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0